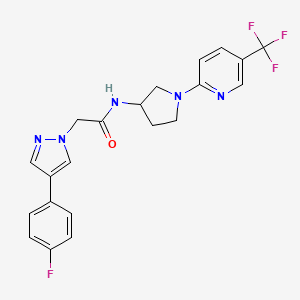

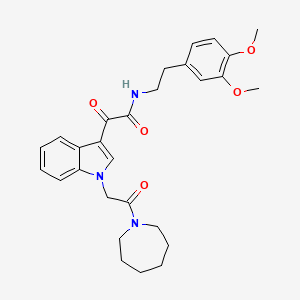

![molecular formula C17H11N5OS B2549039 6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-73-3](/img/structure/B2549039.png)

6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been explored in several studies. For instance, a series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives were synthesized through high-yielding routes involving the reaction of 4-amino-5-substituted [1,2,4]triazole-3-thiol with different reagents . Another study reported the one-pot synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting the efficiency and simplicity of the synthesis process . Additionally, novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized using a straightforward method involving the treatment of 4-pyridinecarboxylic acid hydrazide with base and carbon disulfide, followed by cyclization and reaction with various aromatic carboxylic acids .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. In one study, the plane of the triazolo–thiadiazole system was found to form dihedral angles with the planes of the pyridine and furan rings, indicating a certain degree of planarity in the molecule . The presence of the pyridine moiety was confirmed by signals in the infrared spectra and 1H-NMR spectra in another study .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their biological activities. For example, the synthesized triazolo[3,4-b]thiadiazole derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant activity against various microorganisms . The anti-tumor potential of these derivatives has also been assessed, with some showing inhibitory effects on the growth of a wide range of cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The synthesized compounds have been evaluated for their fungicidal activities, with some showing good efficacy against specific fungi . Additionally, the antioxidant and antimicrobial activities of novel triazolo[3,4-b][1,3,4]thiadiazol-6-yl)selenopheno[2,3-d]pyrimidines were assessed, revealing that some derivatives possess potent activity, comparable to standard drugs .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and structural characterization of various triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds are synthesized through different chemical reactions and characterized using techniques such as elemental analysis, IR, 1H NMR, LC-MS mass, and C, H, N analyses. Such compounds are of interest due to their complex structures and potential for diverse biological activities (Singh et al., 2010).

Antibacterial and Antifungal Activities

Several studies have highlighted the antibacterial and antifungal properties of triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds are screened for their activity against various microbial strains, demonstrating significant biological activity. The interest in these compounds as potential antibacterial and antifungal agents is driven by the need for new treatments due to rising antibiotic resistance (Holla et al., 2006), (Suresh et al., 2016).

Anticancer Activity

Research into triazolo[3,4-b][1,3,4]thiadiazole derivatives has also extended into their potential anticancer properties. Some derivatives have been synthesized and evaluated for cytotoxic activity against a panel of human cancer cell lines. This research contributes to the ongoing search for new, effective cancer therapies (Ibrahim, 2009).

Antioxidant Properties

The antioxidant properties of certain triazolo[3,4-b][1,3,4]thiadiazole derivatives have been investigated, revealing that some compounds exhibit potent antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases (Sunil et al., 2010).

Insecticidal Activities

Compounds incorporating the triazolo[3,4-b][1,3,4]thiadiazole moiety have been assessed for their insecticidal activities against specific pests, such as the cotton leafworm. This research indicates the potential for these compounds to be developed into novel insecticides, addressing the need for more effective pest control strategies (Fadda et al., 2017).

properties

IUPAC Name |

6-(3-methyl-1-benzofuran-2-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5OS/c1-10-12-6-2-3-7-13(12)23-14(10)16-21-22-15(19-20-17(22)24-16)11-5-4-8-18-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXAPOFZCDFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

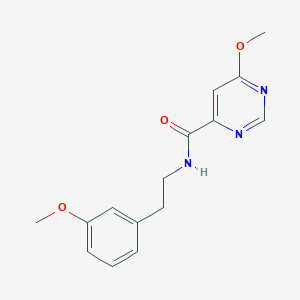

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

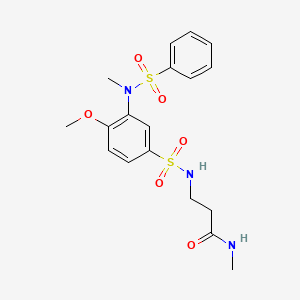

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

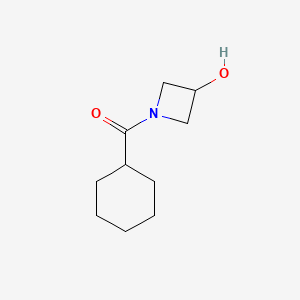

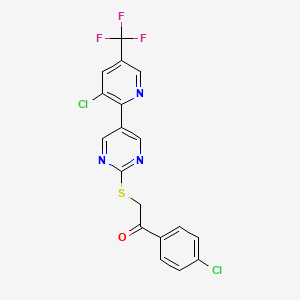

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

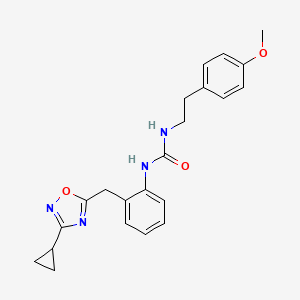

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)